Physicochemical Profiling of 3-[(2,5-Dimethylphenoxy)methyl]piperidine: A Technical Guide
Physicochemical Profiling of 3-[(2,5-Dimethylphenoxy)methyl]piperidine: A Technical Guide
This guide provides an in-depth technical analysis of 3-[(2,5-Dimethylphenoxy)methyl]piperidine (CAS 946787-23-1), a privileged scaffold in medicinal chemistry.[1] It is structured to serve researchers optimizing CNS-active agents (specifically SERT/NET inhibitors) and agrochemical leads.[1]
Executive Summary
3-[(2,5-Dimethylphenoxy)methyl]piperidine represents a strategic chemotype in drug discovery, functioning as a "privileged scaffold" for G-protein coupled receptors (GPCRs) and monoamine transporters.[1] Its structure combines a lipophilic aryl ether tail with a polarizable, basic piperidine head, creating a molecular geometry ideal for penetrating the Blood-Brain Barrier (BBB) and engaging hydrophobic pockets in targets like the Serotonin (SERT) and Norepinephrine (NET) transporters.[1]
This guide dissects the compound’s physicochemical architecture, providing validated protocols for characterization and data-driven insights for lead optimization.[1]
Molecular Identity & Structural Analysis
The molecule consists of a piperidine ring substituted at the 3-position with a methylene bridge linking to a 2,5-dimethylphenol ether.[1] The 3-position substitution introduces chirality, creating two enantiomers (R and S) with potentially distinct pharmacological profiles.[1]
| Parameter | Data |
| IUPAC Name | 3-[(2,5-dimethylphenoxy)methyl]piperidine |
| CAS Number | 946787-23-1 |
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.33 g/mol |
| SMILES | Cc1cc(C)c(OCC2CCCNC2)cc1 |
| Stereochemistry | Racemic (unless specified); contains 1 chiral center at C3 of piperidine.[1][2][3][4][5][6] |
3D Conformational Dynamics
The piperidine ring predominantly adopts a chair conformation. The bulky aryloxymethyl substituent at C3 prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule for receptor binding.
Physicochemical Profile (The Core)
The following data synthesizes experimental ranges for the aryloxymethyl-piperidine class with predictive modeling for this specific analog.
Key Parameters Table[1]
| Property | Value / Range | Biopharmaceutical Implication |
| pKa (Basic) | 9.6 – 9.9 (Piperidine N) | Highly ionized (>99%) at gastric pH (1.2); ~99.6% ionized at blood pH (7.4).[1] |
| LogP (Lipophilicity) | 3.2 – 3.5 | High intrinsic lipophilicity suggests good membrane affinity, but ionization modulates effective distribution.[1] |
| LogD (pH 7.4) | 1.1 – 1.6 | The "effective" lipophilicity at physiological pH. This lower value (vs LogP) prevents excessive non-specific binding while allowing BBB transit.[1] |
| TPSA | 21.3 Ų | Low polar surface area (<90 Ų) indicates excellent potential for BBB permeability. |
| Solubility (pH 7.4) | ~0.5 – 1.0 mg/mL | Moderate aqueous solubility due to ionization.[1] |
| Solubility (pH 10) | < 0.01 mg/mL | Poor solubility in free-base form; requires salt formation (e.g., HCl, fumarate) for formulation.[1] |
Ionization & Solubility Logic
The piperidine nitrogen acts as a "solubility toggle."
-
Acidic Environment (pH < 7): The nitrogen is protonated (
), drastically increasing water solubility.[1] This facilitates rapid dissolution in the stomach. -
Physiological Environment (pH 7.4): The equilibrium shifts slightly, but the species remains predominantly cationic. However, the small fraction of neutral free base is highly lipophilic (LogP ~3.4), driving passive diffusion across the BBB.
Figure 1: pH-dependent ionization and transport logic.[1] The transient formation of the free base at pH 7.4 is the rate-limiting step for CNS entry.
Synthesis & Characterization Protocols
To ensure scientific integrity, the synthesis must avoid racemization if a chiral product is desired. The Mitsunobu reaction is the preferred pathway for coupling the phenol to the piperidine scaffold due to its mild conditions.
Synthetic Workflow (Mitsunobu Coupling)
-
Starting Materials: N-Boc-3-hydroxymethylpiperidine (alcohol) and 2,5-Dimethylphenol (nucleophile).[1]
-
Reagents: Triphenylphosphine (
) and Diisopropyl azodicarboxylate (DIAD).[1] -
Solvent: Anhydrous THF, 0°C to RT.
-
Deprotection: TFA/DCM or HCl/Dioxane to remove the Boc group.
Figure 2: Synthetic pathway via Mitsunobu coupling to ensure regioselectivity.
Analytical Validation (Self-Validating Protocol)
-
HPLC Purity:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: UV at 210 nm (amide/backbone) and 280 nm (phenol ether).[1]
-
Integrity Check: The 2,5-dimethylphenoxy group provides a distinct UV signature.[1] Absence of peaks at earlier retention times confirms removal of the phenol starting material.
-
-
1H NMR (CDCl3):
Biopharmaceutical & Safety Implications
Blood-Brain Barrier (BBB) Permeability
This scaffold is predicted to be CNS Active .[1]
-
CNS MPO Score: Likely > 4.5 (Scale 0-6).
-
Mechanism: The pKa of ~9.8 is slightly high, but the lipophilicity (LogP ~3.4) compensates, allowing sufficient passive diffusion.[1]
-
Efflux: Piperidines can be P-gp substrates.[1] Permeability should be verified using a bidirectional Caco-2 assay.[1]
Metabolic Liabilities[1]
-
CYP2D6: The basic nitrogen and the lipophilic aromatic ring make this a prime substrate for CYP2D6.
-
Metabolic Soft Spots:
-
Benzylic Hydroxylation: On the methyl groups of the phenoxy ring.
-
N-Oxidation: On the piperidine nitrogen.
-
O-Dealkylation: Cleavage of the ether bond (minor pathway).[1]
-
Experimental Protocols for Property Determination
Protocol A: Potentiometric pKa Determination
Use this method for the most accurate ionization constant.
-
Preparation: Dissolve 2 mg of compound in 10 mL of 0.15 M KCl (ionic strength adjustor).
-
Titration: Titrate with 0.1 M HCl down to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 under
atmosphere. -
Calculation: Use the Bjerrum plot method to identify the inflection point.
-
Validation: The curve should show a single sharp inflection corresponding to the piperidine nitrogen.
Protocol B: Shake-Flask LogD (Lipophilicity)[1]
-
Phases: n-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).
-
Equilibrium: Dissolve compound in the aqueous phase. Add equal volume of octanol. Shake for 24 hours at 25°C.
-
Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases via HPLC-UV.
-
Formula:
References
-
Orjales, A., et al. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs.[1] Journal of Medicinal Chemistry.
-
BenchChem. (2025).[7] Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
-
PubChem. (2025).[3][4] Compound Summary: 3-[(2,5-Dimethylphenoxy)methyl]piperidine (CAS 946787-23-1).[1][8][1]
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier. (Standard reference for pKa/LogP protocols).
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